molecular formula C83H89Cl3N8O34 B216642 Chloropolysporin B CAS No. 105650-11-1

Chloropolysporin B

Cat. No. B216642
CAS RN: 105650-11-1
M. Wt: 1849 g/mol
InChI Key: PCGBWZQZOMMXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloropolysporin B is a natural product that belongs to the family of polycyclic macrolide antibiotics. It was first isolated from the culture broth of Streptomyces chloropulvis in 2005. Chloropolysporin B has been found to have potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of Chloropolysporin B involves the inhibition of bacterial RNA polymerase, which is essential for the transcription of bacterial DNA. Chloropolysporin B binds to the β-subunit of RNA polymerase, preventing the formation of the transcription initiation complex. This results in the inhibition of bacterial RNA synthesis and the subsequent inhibition of bacterial growth.
Biochemical and Physiological Effects:
Chloropolysporin B has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, reduce inflammation, and inhibit cancer cell growth. In addition, Chloropolysporin B has been shown to have antioxidant properties, which may help to prevent oxidative damage in cells.

Advantages and Limitations for Lab Experiments

One advantage of Chloropolysporin B is its potent antibacterial activity against a wide range of bacteria. This makes it a useful tool for studying bacterial growth and the mechanisms of bacterial resistance. However, the low yield of Chloropolysporin B from fermentation makes it difficult to obtain large quantities of the compound for use in experiments. In addition, Chloropolysporin B has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on Chloropolysporin B. One direction is the development of more efficient methods for the synthesis of Chloropolysporin B, such as chemical synthesis and biosynthesis. Another direction is the investigation of the anti-inflammatory and anticancer properties of Chloropolysporin B, which may lead to the development of new drugs for these conditions. Finally, the investigation of the mechanism of action of Chloropolysporin B may lead to the development of new antibiotics that target bacterial RNA polymerase.

Synthesis Methods

The synthesis of Chloropolysporin B involves the fermentation of Streptomyces chloropulvis, followed by extraction and purification of the compound. The yield of Chloropolysporin B from the fermentation broth is relatively low, which makes it difficult to obtain large quantities of the compound. However, recent research has focused on developing more efficient methods for the synthesis of Chloropolysporin B, such as chemical synthesis and biosynthesis.

Scientific Research Applications

Chloropolysporin B has been extensively studied for its antibacterial activity. It has been found to be effective against a wide range of bacteria, including drug-resistant strains. In addition, Chloropolysporin B has been shown to have anti-inflammatory and anticancer properties. These properties make it a promising candidate for the development of new antibiotics, anti-inflammatory drugs, and anticancer drugs.

properties

CAS RN

105650-11-1

Product Name

Chloropolysporin B

Molecular Formula

C83H89Cl3N8O34

Molecular Weight

1849 g/mol

IUPAC Name

2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-5,15-dichloro-22-(3-chloro-4-hydroxyphenyl)-32,35,37-trihydroxy-19-[[2-(methylamino)-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]acetyl]amino]-20,23,26,42,44-pentaoxo-18,48-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C83H89Cl3N8O34/c1-27-61(101)42(87)24-52(119-27)126-71-32-8-14-46(40(85)18-32)122-48-20-34-21-49(73(48)128-83-70(110)67(107)64(104)51(26-96)125-83)123-47-15-9-33(19-41(47)86)72(127-82-69(109)66(106)63(103)50(25-95)124-82)60(93-74(111)54(88-3)29-4-10-36(11-5-29)121-81-68(108)65(105)62(102)28(2)120-81)78(115)90-56(31-7-13-44(99)39(84)17-31)75(112)91-57(34)77(114)89-55-30-6-12-43(98)37(16-30)53-38(22-35(97)23-45(53)100)58(80(117)118)92-79(116)59(71)94-76(55)113/h4-23,27-28,42,50-52,54-72,81-83,88,95-110H,24-26,87H2,1-3H3,(H,89,114)(H,90,115)(H,91,112)(H,92,116)(H,93,111)(H,94,113)(H,117,118)

InChI Key

PCGBWZQZOMMXGB-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C(C(=O)NC(C(=O)N6)C9=CC(=C(C=C9)O)Cl)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)O)NC)OC1C(C(C(C(O1)CO)O)O)O)Cl)OC1C(C(C(C(O1)CO)O)O)O)OC1=C(C=C2C=C1)Cl)O)C(=O)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C(C(=O)NC(C(=O)N6)C9=CC(=C(C=C9)O)Cl)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)O)NC)OC1C(C(C(C(O1)CO)O)O)O)Cl)OC1C(C(C(C(O1)CO)O)O)O)OC1=C(C=C2C=C1)Cl)O)C(=O)O)N)O

synonyms

chloropolysporin B
chloropolysporin-B

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.